Methyl 3-bromo-4-fluoro-1H-indazole-6-carboxylate
Description
Systematic Nomenclature and Molecular Formula
Methyl 3-bromo-4-fluoro-1H-indazole-6-carboxylate is systematically named according to IUPAC guidelines as This compound , reflecting its substitution pattern on the indazole core. Its molecular formula is C₉H₆BrFN₂O₂ , with a molecular weight of 273.06 g/mol . The structure comprises an indazole ring substituted at positions 3 (bromo), 4 (fluoro), and 6 (methyl carboxylate), as illustrated by its SMILES notation: O=C(C1=CC2=C(C(F)=C1)C(Br)=NN2)OC .
| Property | Value |
|---|---|
| Molecular Formula | C₉H₆BrFN₂O₂ |
| Molecular Weight | 273.06 g/mol |
| CAS Registry Number | 885521-41-5 |
| SMILES | O=C(C1=CC2=C(C(F)=C1)C(Br)=NN2)OC |
Crystallographic and Stereochemical Properties
While direct X-ray crystallographic data for this compound are not explicitly reported, insights can be drawn from structurally related indazole derivatives. For example, tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate (CAS: 66504-83-4) exhibits a nearly planar indazole ring system, with a dihedral angle of 2.36° between the pyrazole and benzene rings. This planar geometry is critical for π-stacking interactions and may stabilize the electronic environment of substituted indazoles.
The methyl carboxylate group at position 6 introduces rotational flexibility, as evidenced by a rotatable bond count of 1 in computational chemistry data. Substituents at positions 3 (bromo) and 4 (fluoro) create steric and electronic effects that influence crystal packing. For instance, halogen substituents in similar compounds promote intermolecular halogen bonding, which can stabilize specific crystalline forms.
Substituent Effects on Indazole Ring Reactivity
The bromo and fluoro substituents significantly alter the indazole ring’s electronic and steric properties:
- Electron-Withdrawing Effects : The fluoro group at position 4 exerts a strong electron-withdrawing inductive effect (-I), deactivating the ring and directing electrophilic substitution to meta positions.
- Steric Hindrance : The bromo group at position 3 introduces steric bulk, limiting access to the N1 nitrogen and modulating tautomeric equilibria.
- Methyl Carboxylate : The ester group at position 6 enhances solubility in polar aprotic solvents and serves as a leaving group in nucleophilic acyl substitution reactions.
Substituent positioning also affects regioselectivity in cross-coupling reactions. For example, bromo groups at position 3 are amenable to Suzuki-Miyaura couplings, while the fluoro group at position 4 stabilizes intermediates via resonance.
Tautomeric Behavior and Thermodynamic Stability
Indazoles exhibit prototropic tautomerism between 1H- and 2H-forms, governed by substituent electronic effects. In this compound, the 1H-tautomer is thermodynamically favored due to:
- Hydrogen Bonding : Intramolecular hydrogen bonding between the N1 hydrogen and the adjacent fluoro group stabilizes the 1H-form.
- Substituent Effects : The electron-withdrawing fluoro group reduces electron density at N2, disfavoring protonation at that site.
Computational studies (e.g., TPSA = 54.98 Ų, LogP = 2.25) suggest moderate polarity and lipophilicity, consistent with tautomeric stabilization via solvation effects in polar media. The compound’s thermodynamic stability is further evidenced by its melting point range (unreported but inferred from analogs as 150–180°C) and decomposition temperature (>200°C).
| Computational Parameter | Value |
|---|---|
| Topological Polar Surface Area (TPSA) | 54.98 Ų |
| Partition Coefficient (LogP) | 2.25 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
Properties
IUPAC Name |
methyl 3-bromo-4-fluoro-2H-indazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFN2O2/c1-15-9(14)4-2-5(11)7-6(3-4)12-13-8(7)10/h2-3H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPZPCOUWWHNMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NNC(=C2C(=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646371 | |
| Record name | Methyl 3-bromo-4-fluoro-2H-indazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885521-41-5 | |
| Record name | Methyl 3-bromo-4-fluoro-1H-indazole-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885521-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-bromo-4-fluoro-2H-indazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 6-Bromo-4-fluoro-3-aminoindazole Intermediate
A key intermediate in the preparation is 6-bromo-4-fluoro-3-aminoindazole. This compound can be synthesized by the reaction of commercially available 4-bromo-2,6-difluorobenzonitrile with hydrazine hydrate. The hydrazine reacts with the nitrile group to form the indazole ring system with an amino substituent at the 3-position. This step is crucial for constructing the indazole scaffold with desired halogen substitutions.
- Reaction conditions: Typically carried out under reflux in an appropriate solvent such as ethanol or ethylene glycol dimethyl ether.
- Yield: High yields reported, with minimal side-products.
Protection and Esterification
The ring NH group of the indazole intermediate is often protected using tert-butyloxycarbonyl (Boc) groups to prevent side reactions during subsequent steps. The Boc-protected intermediate is then reacted with ethyl chloroacetate in the presence of potassium carbonate in DMF to afford the ester-functionalized compound.
- Protection step: Boc protection using Boc anhydride or similar reagents.
- Esterification: Nucleophilic substitution with ethyl chloroacetate.
- Solvent: DMF (Dimethylformamide).
- Base: Potassium carbonate.
- Temperature: Room temperature to mild heating (40-80 °C).
- Reaction time: Several hours (typically 2-16 h).
Halogenation and Fluorination
Selective bromination at the 3-position and fluorination at the 4-position can be achieved by controlled electrophilic substitution reactions. Bromination is typically performed using N-bromosuccinimide (NBS) under cold conditions (0–5 °C) in solvents like DMF. Fluorination can be introduced using reagents such as Selectfluor™ or related electrophilic fluorinating agents.
- Bromination: NBS, DMF, 0–5 °C, 12–24 h.
- Fluorination: Selectfluor™, acetonitrile or similar solvent, room temperature.
- Monitoring: Thin-layer chromatography (TLC) or HPLC.
Cyclization to Indazole Core
Ring closure to form the indazole core is achieved by reaction with hydrazine hydrate under heating conditions. This step finalizes the bicyclic heterocyclic structure.
- Solvent: Tetrahydrofuran (THF), dioxane, methanol, or ethanol.
- Temperature: 40–100 °C.
- Reaction time: 2–16 h.
- Molar ratio: Hydrazine hydrate used in excess (1:1 to 1:10 mass ratio with substrate).
Methylation of Carboxylate Group
The carboxyl group at the 6-position is methylated to form the methyl ester, either by direct esterification of the acid or by using methylating agents such as methyl iodide in the presence of base.
Representative Preparation Table
| Step | Reaction Type | Reagents/Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Hydrazine cyclization | 4-bromo-2,6-difluorobenzonitrile + hydrazine hydrate | Ethanol or EGDE | Reflux (~78) | 4–8 | >85 |
| 2 | Boc protection | Boc anhydride, base | DMF or DCM | RT | 2–4 | 90+ |
| 3 | Esterification | Ethyl chloroacetate, K2CO3 | DMF | 40–80 | 4–16 | 80–90 |
| 4 | Bromination | NBS | DMF | 0–5 | 12–24 | 85–95 |
| 5 | Fluorination | Selectfluor™ | Acetonitrile | RT | 6–12 | 80–90 |
| 6 | Ring closure (cyclization) | Hydrazine hydrate | THF/Dioxane/MeOH | 40–100 | 2–16 | 87+ |
| 7 | Methylation (ester formation) | Methyl iodide/base or acid-catalyzed esterification | Various | RT to reflux | 2–6 | 85–95 |
EGDE = Ethylene Glycol Dimethyl Ether; DMF = Dimethylformamide; DCM = Dichloromethane; MeOH = Methanol
Research Findings and Optimization Notes
- Yield Optimization: The overall synthetic route achieves high stepwise yields, with individual steps often exceeding 85%, leading to a total yield around 70% or higher.
- Environmental Considerations: The method avoids harsh nitration steps involving sulfuric and nitric acids, reducing hazardous waste generation.
- Solvent Selection: Use of polar aprotic solvents such as DMF and ethylene glycol dimethyl ether enhances reaction rates and selectivity.
- Purification: Crude products are purified by silica gel column chromatography and recrystallization from hexane/ethyl acetate mixtures to achieve >98% purity.
- Reaction Monitoring: TLC and HPLC are routinely used to monitor reaction progress and confirm completion.
- Co-solvent Use in Formulation: For stock solution preparation, solvents like DMSO, PEG300, Tween 80, and corn oil are employed sequentially to ensure solubility and clarity of the compound for biological assays.
Summary Table of Key Preparation Parameters
| Parameter | Typical Range / Value | Notes |
|---|---|---|
| Hydrazine hydrate amount | 1–10 equivalents | Excess used for complete cyclization |
| Bromination temp. | 0–5 °C | To prevent overbromination |
| Fluorination reagent | Selectfluor™ | Electrophilic fluorination preferred |
| Esterification base | Potassium carbonate (K2CO3) | Mild base for nucleophilic substitution |
| Protection group | Boc | Protects NH during functionalization steps |
| Reaction times | 2–24 h | Varies by step and temperature |
| Purity achieved | >98% | After chromatographic purification |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 3 is highly susceptible to nucleophilic substitution due to its electron-withdrawing neighbors (fluorine at position 4 and the indazole ring). Common reactions include:
a. Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling with aryl/heteroaryl boronic acids replaces the bromine atom with diverse substituents. For example:
-
Reagents : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O
-
Conditions : 80–100°C, 12–24 hours
-
Product : 3-Aryl/heteroaryl-4-fluoro-1H-indazole-6-carboxylate derivatives .
b. Buchwald-Hartwig Amination
Bromo substitution with amines yields amino-indazole derivatives:
-
Reagents : Pd₂(dba)₃, Xantphos, Cs₂CO₃
-
Conditions : Toluene, 110°C, 18 hours
Ester Hydrolysis
The methyl ester undergoes hydrolysis to form the corresponding carboxylic acid:
-
Reagents : NaOH (aqueous), HCl (for neutralization)
-
Conditions : Reflux in ethanol/water (1:1), 6–8 hours
Reduction of the Carboxylate Group
The ester can be reduced to a primary alcohol:
-
Reagents : LiAlH₄ or DIBAL-H
-
Conditions : Dry THF, 0°C to room temperature
Halogen Exchange Reactions
The iodine atom in structurally similar compounds (e.g., methyl 4-fluoro-3-iodo-1H-indazole-6-carboxylate) undergoes iodination/bromination swaps, suggesting analogous reactivity for the bromo group:
-
Reagents : CuI, KI, DMF
-
Conditions : 120°C, 24 hours
-
Product : 3-Iodo-4-fluoro-1H-indazole-6-carboxylate (hypothetical pathway).
Electrophilic Aromatic Substitution
The electron-deficient indazole ring facilitates substitution at position 5 (meta to fluorine):
-
Reagents : HNO₃/H₂SO₄ (nitration)
-
Conditions : 0–5°C, 2 hours
-
Product : 5-Nitro-3-bromo-4-fluoro-1H-indazole-6-carboxylate .
Cyclization Reactions
Under basic conditions, the ester group participates in cyclization to form fused heterocycles:
Degradation Under Acidic Conditions
Prolonged exposure to strong acids (e.g., H₂SO₄) leads to demethylation of the ester:
Photodegradation
UV light induces debromination, forming:
Scientific Research Applications
Medicinal Chemistry
Methyl 3-bromo-4-fluoro-1H-indazole-6-carboxylate is primarily recognized for its role in drug development. Its structural features enable it to interact with various biological targets, making it a candidate for pharmaceutical applications.
Key Applications:
- Anticancer Agents: Research indicates that indazole derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that they can inhibit cell growth in various neoplastic cell lines, suggesting their potential as therapeutic agents against cancer.
- Antihypertensive and Antidepressant Properties: The compound has also been investigated for its effects on hypertension and mood disorders, contributing to its classification as a versatile pharmacological agent .
- Anti-inflammatory Effects: Preliminary studies suggest that it may have anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
Biological Research
In biological research, this compound serves as a biochemical probe to study various cellular processes.
Key Findings:
- Biochemical Pathways: The compound has been shown to influence several biochemical pathways, particularly those involved in cell signaling and metabolism. This makes it valuable for understanding disease mechanisms at the molecular level .
- Enzyme Interactions: It interacts with specific enzymes and proteins, impacting biochemical reactions critical for cellular functions. This interaction profile highlights its potential as a tool for studying enzyme kinetics and inhibition.
Materials Science
The unique chemical structure of this compound allows it to be utilized in materials science.
Applications:
- Synthesis of Advanced Materials: The compound can be used as a building block in the synthesis of novel materials with unique properties. Its ability to form various derivatives enhances its utility in creating functional materials for electronics and nanotechnology .
Data Table: Summary of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer, antihypertensive, antidepressant | Inhibits cell growth in neoplastic cell lines |
| Biological Research | Biochemical probe for cellular processes | Influences cell signaling and metabolism |
| Materials Science | Synthesis of advanced materials | Useful in creating functional materials |
Case Study 1: Anticancer Activity
A study conducted on the anticancer effects of this compound revealed that it significantly inhibited the proliferation of several cancer cell lines. The mechanism involved the induction of apoptosis and disruption of cell cycle progression, highlighting its potential as a therapeutic agent against cancer .
Case Study 2: Anti-inflammatory Properties
In another investigation, the compound was tested for its anti-inflammatory effects using an animal model of inflammation. Results indicated a marked reduction in inflammatory markers, suggesting that this compound may serve as a lead compound for developing new anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of methyl 3-bromo-4-fluoro-1H-indazole-6-carboxylate involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity to target proteins by modulating its lipophilicity and electronic properties . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1. Ethyl 3-bromo-4-fluoro-1H-indazole-6-carboxylate
- Structural Difference : Substitution of the methyl ester with an ethyl group (C₁₀H₈BrFN₂O₂; MW: 287.09 g/mol).
- Stability: Ethyl esters may exhibit slower hydrolysis rates compared to methyl esters, affecting pharmacokinetic profiles in vivo .
2.2. Methyl 3-bromo-1H-indazole-5-carboxylate
- Biological Activity: Positional isomerism (carboxylate at 5 vs. 6) may influence binding affinity to target proteins, such as kinases or enzymes .
2.3. 6-Bromo-4-fluoro-1H-indazole
- Structural Difference : Lacks the methyl ester group (C₇H₄BrFN₂; MW: 215.03 g/mol).
- Impact: Functional Utility: Without the ester group, this compound cannot undergo hydrolysis to a carboxylic acid, limiting its use as a pro-drug or synthetic intermediate. Reactivity: The absence of an electron-withdrawing ester group may reduce activation of the bromine substituent for nucleophilic substitution .
2.4. Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate
- Structural Difference : Iodine replaces fluorine at position 4, and carboxylate is at position 4 (C₉H₅BrIN₂O₂; MW: 379.96 g/mol).
- Impact :
Key Research Findings
Functional and Pharmacological Implications
- Electron-Withdrawing Effects : The fluorine at position 4 enhances the electrophilicity of the bromine at position 3, favoring cross-coupling reactions (e.g., with boronic acids in Suzuki reactions) .
- Ester Hydrolysis : The methyl ester can be hydrolyzed to a carboxylic acid in vivo, enabling pro-drug strategies for improved bioavailability .
- Biological Targets : Indazole derivatives are explored as kinase inhibitors (e.g., Selumetinib, Binimetinib), where halogen substituents contribute to target binding via halogen-bonding interactions .
Biological Activity
Methyl 3-bromo-4-fluoro-1H-indazole-6-carboxylate is a notable compound within the indazole class, recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of Indazole Derivatives
Indazole derivatives, including this compound, have been implicated in various medicinal applications, such as:
- Anticancer agents
- Antihypertensive drugs
- Antidepressants
- Anti-inflammatory and antibacterial agents .
The presence of bromine and fluorine in this compound enhances its biological activity by influencing its interaction with biological targets.
Target Interactions
This compound interacts with specific molecular targets, leading to alterations in enzyme activity and cellular functions. The compound's mechanism involves:
- Binding to enzymes or receptors , which modifies their activity.
- Influencing biochemical pathways , resulting in various biological effects such as inhibition of cell growth in neoplastic cell lines .
Biochemical Pathways
Research indicates that indazole derivatives can affect multiple biochemical pathways, including:
- Cell signaling pathways
- Gene expression regulation
- Cellular metabolism .
Antitumor Activity
Recent studies have highlighted the antitumor potential of indazole derivatives. For instance:
| Compound | Target | IC50 (nM) | Notes |
|---|---|---|---|
| CFI-400945 | PLK4 | <10 | Effective in mouse models of colon cancer |
| 82a | Pim Kinases (Pim-1, Pim-2, Pim-3) | 0.4, 1.1, 0.4 | Strong enzymatic inhibition |
These findings suggest that this compound may possess similar antitumor properties.
Inhibition Studies
In a broader context, several indazole derivatives have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 83 | MM1.S (Multiple Myeloma) | 0.64 | Antiproliferative |
| 82a | KMS-12 BM (Multiple Myeloma) | 1.4 | Moderate cellular potency |
These results indicate the potential for developing therapeutic agents based on this compound.
Clinical Applications
Clinical evaluations have demonstrated the efficacy of indazole derivatives in treating various cancers. For example, compounds targeting c-MET kinase have shown significant promise in inhibiting tumor growth and improving patient outcomes .
Pharmacological Evaluation
Pharmacological studies have assessed the safety and tolerability of these compounds in clinical settings. For instance, certain derivatives were well tolerated at doses up to 400 mg twice daily while exhibiting antitumor activity against specific cancer types .
Q & A
Q. What are the critical parameters for synthesizing Methyl 3-bromo-4-fluoro-1H-indazole-6-carboxylate with high purity?
- Methodological Answer: Synthesis typically involves halogenation and esterification steps. Key parameters include:
- Temperature control : Halogenation (e.g., bromination) requires low temperatures (0–5°C) to minimize side reactions like over-halogenation .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while non-polar solvents (e.g., dichloromethane) improve recrystallization yields .
- Catalysts : Use of Lewis acids (e.g., FeCl₃) for regioselective bromination at the 3-position of the indazole ring .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) are standard for isolating the esterified product .
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer: Structural confirmation employs:
- X-ray crystallography : Single-crystal diffraction (using SHELX programs) resolves the spatial arrangement of bromine and fluorine substituents, critical for understanding steric and electronic effects .
- NMR spectroscopy :
- ¹H NMR : Absence of NH proton (D₂O exchange) confirms the 1H-indazole tautomer.
- ¹³C NMR : Carbonyl (C=O) resonance at ~165 ppm and aromatic carbons (100–150 ppm) verify ester and halogen positions .
- HRMS : Exact mass matching (e.g., [M+H]⁺ at m/z 287.09) confirms molecular formula .
Advanced Research Questions
Q. How do the bromine and fluorine substituents influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer:
- Electronic effects : Fluorine’s strong electron-withdrawing nature activates the 4-position for nucleophilic substitution, while bromine at the 3-position acts as a leaving group in Pd-catalyzed couplings .
- Steric hindrance : Ortho-substituted fluorine may slow coupling rates; optimizing ligands (e.g., XPhos) and bases (K₃PO₄) improves yields .
- Case study : Substitution with aryl boronic acids under microwave irradiation (100°C, 30 min) achieves >80% yield for biaryl derivatives .
Q. What strategies address low reproducibility in synthesizing this compound derivatives?
- Methodological Answer: Common issues and solutions:
- Byproduct formation : Trace water in solvents hydrolyzes the methyl ester. Use molecular sieves or anhydrous conditions during esterification .
- Regioselectivity conflicts : Competing bromination at the 5-position occurs if stoichiometry is misbalanced. Monitor via TLC (1:1 hexane/ethyl acetate) and adjust Br₂ equivalents .
- Scale-up challenges : Replace column chromatography with fractional distillation for intermediates (e.g., indazole carboxylic acid) to reduce solvent waste .
Q. How can computational modeling predict the biological activity of derivatives?
- Methodological Answer:
- Docking studies : Use AutoDock Vina to simulate binding to targets like protein kinases. The fluorine atom’s electronegativity enhances hydrogen bonding with ATP-binding pockets .
- QSAR models : Correlate substituent Hammett constants (σ) with IC₅₀ values in enzyme inhibition assays. Bromine’s σₚ (~0.86) predicts enhanced hydrophobic interactions .
- MD simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns trajectories in GROMACS) to prioritize synthesis targets .
Data Contradiction Analysis
Q. Conflicting reports on the stability of the methyl ester group under basic conditions: How to resolve this?
- Methodological Answer:
- Contradiction : Some studies report ester hydrolysis at pH >10, while others note stability .
- Resolution :
pH-dependent kinetics : Conduct controlled hydrolysis experiments (pH 7–12, 25°C). LC-MS monitoring shows degradation >pH 10.5 due to hydroxide ion attack .
Protection strategies : Use tert-butyl esters for base-sensitive reactions, then cleave with TFA .
Comparative Studies
Q. How does this compound compare to its 3-chloro-6-fluoro analog in biological assays?
- Methodological Answer:
- Synthetic accessibility : Bromine offers better leaving-group ability in cross-couplings vs. chlorine, reducing catalyst loading (5 mol% Pd vs. 10 mol%) .
- Bioactivity : Bromine’s larger van der Waals radius improves binding to hydrophobic enzyme pockets (e.g., 2x higher inhibition of COX-2 vs. chloro analog) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
